In Vivo Head-to-Head: Equivalent Antileukemic Efficacy to Cytarabine with Significantly Reduced Systemic Toxicity
In a direct head-to-head preclinical comparison using equimolar doses of cytarabine and BST-236 in human leukemia mouse models, both molecules demonstrated complete elimination of leukemia cells in bone marrow, spleen, and peripheral blood [1]. However, cytarabine treatment was associated with significant toxicity including weight loss, dramatic reduction in spleen size and spleen cell number, and delayed normal white blood cell recovery, whereas equimolar BST-236 doses enabled spleen and bone marrow recovery with minimal weight loss and no observed clinical signs [2].
| Evidence Dimension | Antileukemic efficacy and toxicity profile |
|---|---|
| Target Compound Data | BST-236: complete elimination of leukemia cells; minimal weight loss; normal spleen/bone marrow recovery |
| Comparator Or Baseline | Cytarabine: complete elimination of leukemia cells; significant weight loss; reduced spleen size/cell number; delayed WBC recovery |
| Quantified Difference | Equivalent efficacy; significantly reduced toxicity parameters (qualitative observation of minimal vs. significant weight loss and organ recovery) |
| Conditions | Human leukemia mouse xenograft models; equimolar doses of cytarabine and BST-236 |
Why This Matters
Demonstrates that the prodrug achieves the same antileukemic potency as the active drug while mitigating the toxicity that makes cytarabine unusable in unfit patient populations, directly supporting its intended clinical positioning.
- [1] Blood (2018) 132 (Supplement 1): 1451. BST-236, a Novel Cytarabine Prodrug, Is Safer and As Effective As Cytarabine in In Vivo Leukemia Models. View Source
- [2] Blood (2018) 132 (Supplement 1): 1451. BST-236, a Novel Cytarabine Prodrug, Is Safer and As Effective As Cytarabine in In Vivo Leukemia Models (Figures 3A-3C). View Source
